molecular formula C24H28N8O4S6 B12028906 In-3-yl}propanamide

In-3-yl}propanamide

Cat. No.: B12028906
M. Wt: 684.9 g/mol
InChI Key: DKGKIALICRERHJ-ISLYRVAYSA-N
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Description

The compound class N-(2-(1H-indol-3-yl)ethyl)-2-(substituted aryl)propanamide (hereafter referred to as "In-3-yl propanamide") is characterized by a propanamide backbone functionalized with an indole moiety at the 3-position and a substituted aryl group. This structural motif is critical for its pharmacological activity, particularly in targeting androgen receptors and modulating anti-inflammatory pathways . The synthesis typically involves DCC-mediated coupling between carboxylic acids (e.g., flurbiprofen or carprofen derivatives) and amines (e.g., tryptamine analogs), yielding stable amide bonds with high purity . Indole derivatives are known for their metabolic stability and bioavailability, making this class of compounds promising candidates for therapeutic development .

Properties

Molecular Formula

C24H28N8O4S6

Molecular Weight

684.9 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(5E)-5-[3-[3-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C24H28N8O4S6/c1-3-5-7-15-27-29-21(39-15)25-13(33)9-11-31-19(35)17(41-23(31)37)18-20(36)32(24(38)42-18)12-10-14(34)26-22-30-28-16(40-22)8-6-4-2/h3-12H2,1-2H3,(H,25,29,33)(H,26,30,34)/b18-17+

InChI Key

DKGKIALICRERHJ-ISLYRVAYSA-N

Isomeric SMILES

CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=NN=C(S4)CCCC)/SC2=S

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCC(=O)NC4=NN=C(S4)CCCC)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of In-3-yl}propanamide typically involves the reaction between tryptamine and a carboxylic acid derivative. One common method is the N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between tryptamine and ibuprofen . DCC acts as a dehydrating agent, facilitating the formation of the amide bond. The reaction conditions usually involve room temperature and an inert atmosphere to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: In-3-yl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

Chemistry: In-3-yl}propanamide is used as a precursor in the synthesis of various heterocyclic compounds. Its indole moiety makes it a valuable building block for designing new molecules with potential biological activities .

Biology: The compound has shown promising antimicrobial and antifungal activities. It has been evaluated for its effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis .

Medicine: this compound derivatives have been studied for their potential as antitubercular agents. The compound’s ability to inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis makes it a candidate for further drug development .

Industry: this compound is used in the development of new antimicrobial agents for industrial applications. Its derivatives are explored for their potential use in agricultural and pharmaceutical industries .

Mechanism of Action

The mechanism of action of In-3-yl}propanamide involves its interaction with specific molecular targets. The compound’s indole moiety allows it to bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of falcipain-2, a cysteine protease involved in the life cycle of the malaria parasite Plasmodium falciparum . The binding of this compound to falcipain-2 disrupts the parasite’s ability to degrade hemoglobin, leading to its death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Propanamide Derivatives

Propanamide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of "In-3-yl propanamide" with analogous compounds:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Key Substituents Biological Activity Synthesis Method Key Findings References
In-3-yl propanamide Indol-3-yl, substituted aryl SARM activity, anti-inflammatory DCC-mediated coupling High selectivity for AR
N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide 3-nitrophenyl, phenylsulfonamido Material science applications (e.g., coordination polymers) Multi-step acylation Forms hybrid materials with La/Ca/Mn oxides
2-Amino-3-phenylpropanamide Amino, phenyl Bioherbicidal activity Natural product isolation Novel phytochemical in plant extracts
3-[5,6-Diphenyl-3(2H)-pyridazinone-2-yl]propanamide Diphenylpyridazinone core Analgesic, anti-inflammatory Stepwise alkylation Superior to acetamide analogs; no gastric toxicity
N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide Cyclopropane, pyrazole Bioherbicidal activity Synthetic modification Alkaloid-like activity

Key Observations

Pharmacological Efficacy: In-3-yl propanamide and 3-[5,6-diphenylpyridazinone]propanamide (compound 8e) both demonstrate anti-inflammatory activity. However, 8e lacks cyclooxygenase (COX) inhibition, suggesting a distinct mechanism of action compared to traditional NSAIDs . In-3-yl propanamide exhibits selective androgen receptor modulation (SARM) due to its indole moiety, which enhances binding affinity and metabolic stability .

Structural Impact on Activity: Substituent Flexibility: Derivatives with aromatic or heterocyclic substituents (e.g., indole, pyridazinone) show enhanced target specificity compared to aliphatic variants like 2-amino-3-phenylpropanamide . Sulfonamido Groups: The inclusion of sulfonamido groups (e.g., in N-(3-nitrophenyl)-3-phenylpropanamide) shifts activity toward material science applications rather than biological targeting .

Synthetic Accessibility: DCC-Mediated Coupling (used for In-3-yl propanamide) is widely adopted for amide bond formation but requires careful purification to remove dicyclohexylurea byproducts . Stepwise Alkylation (e.g., for pyridazinone derivatives) allows modular substitution but involves higher synthetic complexity .

Metabolic Stability: Propanamide derivatives with indole or cyclopropane groups (e.g., In-3-yl propanamide) demonstrate reduced oxidative metabolism in preclinical models, a key advantage over simpler analogs like 2-amino-3-phenylpropanamide .

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